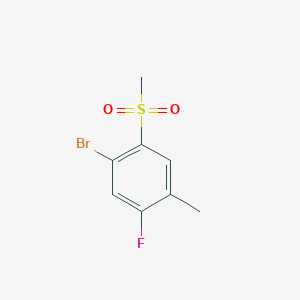

4-Bromo-2-fluoro-5-methylsulfonyltoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-4-methyl-2-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-5-3-8(13(2,11)12)6(9)4-7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCSMZJMLABZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223186 | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-74-1 | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-methyl-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance in Advanced Synthetic Methodologies

While the specific history of 4-Bromo-2-fluoro-5-methylsulfonyltoluene is not extensively detailed, its importance is intrinsically linked to the rise of modern synthetic methods. Polysubstituted arenes, which are aromatic compounds with multiple and varied substituent groups, form the structural core of countless natural products, medicines, and agricultural chemicals. rsc.org The functions of these molecules are directly tied to the nature and position of the substituents on the benzene (B151609) core. rsc.org

The development of advanced synthetic strategies, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the way chemists build complex molecules. The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for these powerful reactions. Brominated organic compounds are crucial precursors for a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in creating new chemical entities. researchgate.netnih.gov The compound's utility is a direct result of decades of research into harnessing the reactivity of halogenated aromatics for precise and efficient synthesis.

Strategic Importance As a Versatile Building Block in Complex Molecule Construction

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key functional groups to consider for disconnection are the bromo, fluoro, and methylsulfonyl substituents on the toluene (B28343) scaffold.

The primary disconnections can be envisioned at the carbon-sulfur (C-S), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds.

C-S Bond Disconnection: This is often a logical starting point, leading back to a 4-bromo-2-fluorotoluene derivative and a source of the methylsulfonyl group. The introduction of the sulfonyl group can be achieved through various methods, such as the reaction of an organometallic intermediate with sulfur dioxide followed by methylation and oxidation, or more commonly, through electrophilic substitution with a methylsulfonyl-containing reagent.

C-Br and C-F Bond Disconnections: These disconnections often involve well-established reactions such as Sandmeyer or Schiemann reactions, starting from an appropriately substituted aminotoluene derivative. The order of introduction of the halogen atoms is crucial to direct the regioselectivity of subsequent substitutions. For instance, the fluorine atom, being a strongly activating group, will influence the position of subsequent bromination.

A plausible retrosynthetic pathway could start with the disconnection of the methylsulfonyl group, followed by the bromo and fluoro groups, ultimately leading back to simple starting materials like toluene or substituted anilines.

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more complex fragments that are then combined in the final steps to form the target molecule. For this particular compound, a convergent strategy is less common due to the challenges in preparing appropriately functionalized fragments that can be coupled efficiently.

Divergent Synthesis: A divergent strategy, starting from a common intermediate and introducing the various substituents in a stepwise manner, is a more practical approach. A potential divergent synthesis could begin with a readily available fluorotoluene derivative. The synthetic sequence would then involve the regioselective introduction of the bromo and methylsulfonyl groups.

For example, starting with 3-fluoro-4-methylaniline, a sequence of diazotization and Sandmeyer-type reactions could be employed to introduce the bromo and fluoro groups. The subsequent introduction of the methylsulfonyl group could be achieved through chlorosulfonylation followed by reduction and methylation, or via a palladium-catalyzed cross-coupling reaction.

Catalytic Methods in the Formation of the this compound Scaffold

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of synthesizing this compound, several catalytic methods could be employed.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are particularly useful for the formation of the C-S bond. For instance, a 4-bromo-2-fluorotoluene derivative could be coupled with a methylsulfinate salt in the presence of a palladium catalyst and a suitable ligand to introduce the methylsulfonyl group.

Copper-Catalyzed Reactions: Copper catalysts are often used in Sandmeyer-type reactions for the introduction of bromo and chloro substituents from diazonium salts. For example, the diazotization of a 4-amino-2-fluorotoluene derivative followed by treatment with cuprous bromide would yield the corresponding 4-bromo-2-fluorotoluene.

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. The table below summarizes some potential catalytic methods.

| Reaction Step | Catalyst System | Substrate | Reagent | Potential Product |

| C-S Bond Formation | Pd(OAc)2 / Xantphos | Aryl halide | Sodium methanesulfinate | Aryl methyl sulfone |

| C-Br Bond Formation | CuBr | Aryl diazonium salt | HBr | Aryl bromide |

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products. The synthesis of this compound involves several key mechanistic steps.

Electrophilic Aromatic Substitution: The bromination of a fluorotoluene derivative would proceed via an electrophilic aromatic substitution mechanism. The fluorine atom is an ortho-, para-director, and its directing effect, combined with the steric hindrance of the methyl group, would influence the position of bromination.

Nucleophilic Aromatic Substitution: While less common for the introduction of a methylsulfonyl group, under certain conditions, a nucleophilic aromatic substitution (SNAAr) reaction could be envisioned. This would require a strongly activated aromatic ring with a good leaving group.

Radical Mechanisms in Sandmeyer Reactions: The Sandmeyer reaction, used for the conversion of diazonium salts to aryl halides, is believed to proceed through a radical mechanism involving copper(I) and copper(II) intermediates.

A detailed mechanistic understanding allows for the rational selection of reagents and conditions to favor the desired reaction pathway and minimize the formation of unwanted isomers or byproducts.

Optimization of Reaction Conditions for Stereoselective and Chemo-selective Synthesis

The optimization of reaction conditions is a critical final step in developing a robust and efficient synthesis. For this compound, since there are no stereocenters, the focus of optimization is on achieving high regioselectivity and chemoselectivity.

Key parameters to optimize include:

Temperature: Many of the reactions, such as diazotization and electrophilic bromination, are highly sensitive to temperature.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Catalyst and Ligand: In catalytic reactions, the nature of the catalyst and ligand can dramatically influence the outcome.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize yield and minimize byproduct formation.

Modern approaches to reaction optimization often involve high-throughput screening and design of experiments (DoE) to efficiently explore a wide range of reaction parameters.

The following table provides an example of how reaction conditions could be optimized for a hypothetical bromination step.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield of Desired Isomer |

| Brominating Agent | Br2 | NBS | Br2 | Varies |

| Solvent | Acetic Acid | CCl4 | Dichloromethane | Varies |

| Temperature | 25°C | 80°C | 0°C | Varies |

| Catalyst | FeBr3 | None | AlCl3 | Varies |

By systematically varying these parameters, the optimal conditions for the regioselective bromination can be identified.

Reactivity and Mechanistic Pathways of 4 Bromo 2 Fluoro 5 Methylsulfonyltoluene

Nucleophilic Aromatic Substitution (SNA r) Reactions

The presence of the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group, positioned ortho and para to the halogen atoms, is expected to activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. The fluorine atom, being more electronegative than bromine, is generally a better leaving group in SNAr reactions when the attack occurs at the carbon to which it is attached. However, the position of nucleophilic attack and the relative leaving group ability can be influenced by steric factors and the specific reaction conditions.

A hypothetical SNAr reaction could proceed as follows:

| Reactant | Nucleophile | Potential Product | Conditions (Hypothetical) |

| 4-Bromo-2-fluoro-5-methylsulfonyltoluene | Sodium methoxide (B1231860) (NaOCH₃) | 4-Bromo-2-methoxy-5-methylsulfonyltoluene or 2-Fluoro-4-methoxy-5-methylsulfonyltoluene | Polar aprotic solvent (e.g., DMSO, DMF), elevated temperature |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl bromides in such transformations makes this compound a promising substrate for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Processes (e.g., Suzuki-Miyaura, Heck, Sonogashira Couplings)

Palladium catalysts are widely used to couple aryl bromides with various partners.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would likely yield a biaryl product.

Heck Coupling: Palladium-catalyzed reaction with an alkene would be expected to form a substituted styrene (B11656) derivative.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would likely result in the formation of an arylethynyl compound.

A summary of potential palladium-catalyzed reactions is presented below:

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Hypothetical) |

| Suzuki-Miyaura | Phenylboronic acid | 2-Fluoro-5-methylsulfonyl-4-phenyltoluene | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Heck | Styrene | 2-Fluoro-5-methylsulfonyl-4-styryltoluene | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| Sonogashira | Phenylacetylene | 2-Fluoro-5-methylsulfonyl-4-(phenylethynyl)toluene | PdCl₂(PPh₃)₂, CuI, amine base |

Copper-Mediated Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig Amination)

Copper-catalyzed reactions offer alternative methods for forming carbon-heteroatom bonds.

Ullmann Condensation: This reaction could be employed to form a diaryl ether by coupling with a phenol (B47542) in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination: While typically palladium-catalyzed, copper-based systems can also mediate the coupling of aryl halides with amines to form arylamines.

Other Late-Transition Metal Catalysis

Catalysts based on other late transition metals, such as nickel, could also potentially be used for cross-coupling reactions of this compound, often offering different reactivity profiles or being more cost-effective alternatives to palladium.

Radical Reactions and Cascade Chemistry of this compound

The carbon-bromine bond can also participate in radical reactions. Homolytic cleavage of the C-Br bond, initiated by radical initiators or photoredox catalysis, would generate an aryl radical. This reactive intermediate could then engage in a variety of transformations, including addition to multiple bonds or participation in cascade reactions to build molecular complexity.

Photoredox Catalysis in Transformations of this compound

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. In a hypothetical scenario, a photocatalyst, upon excitation by light, could reduce the C-Br bond of this compound to form the corresponding aryl radical. This radical could then be trapped by a suitable reaction partner.

| Reaction Type | Radical Acceptor | Potential Product | Catalyst System (Hypothetical) |

| Radical Addition | Acrylonitrile | 3-(2-Fluoro-5-methylsulfonyl-4-methylphenyl)propanenitrile | Ru(bpy)₃²⁺ or Ir-based photocatalyst, light |

Other Radical Initiated Processes

Beyond simple benzylic halogenation, the benzylic methyl group of this compound is a potential site for other radical-initiated processes. Under appropriate conditions, the formation of a benzylic radical could initiate a cascade of reactions. For instance, in the presence of a suitable radical initiator and an oxidizing agent, the methyl group could undergo oxidation.

The presence of the electron-withdrawing sulfonyl group and the halogens can influence the stability of the benzylic radical. While alkyl groups generally stabilize radicals through hyperconjugation, the strong inductive effect of the adjacent sulfonyl and fluoro groups might slightly destabilize the radical intermediate.

| Process | Potential Reagents | Expected Outcome | Influencing Factors |

| Benzylic Oxidation | Radical Initiator (e.g., AIBN), Oxidant (e.g., O₂) | Formation of a carboxylic acid at the benzylic position. | Stability of the benzylic radical, reaction conditions. |

| Radical Addition to Alkenes | Radical Initiator, Alkene | Formation of a new carbon-carbon bond at the benzylic position. | Steric hindrance from ortho substituents. |

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound core is governed by the directing effects and the activating or deactivating nature of the existing substituents. The aromatic ring is trisubstituted, leaving two available positions for substitution. To predict the outcome of an EAS reaction, the directing effects of the bromo, fluoro, and methylsulfonyl groups must be considered collectively.

The methylsulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. The fluorine and bromine atoms are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. The methyl group of the toluene (B28343) core is a weak activating group and an ortho, para-director.

The cumulative effect of these substituents makes the aromatic ring significantly deactivated towards electrophilic attack. The strong meta-directing influence of the methylsulfonyl group will be a dominant factor. The fluorine and bromine atoms will direct ortho and para to themselves, but their deactivating nature will slow down the reaction rate.

Considering the positions on the ring:

Position 3 (ortho to Fluoro, meta to Bromo and Sulfonyl): This position is sterically hindered and electronically deactivated.

Position 6 (ortho to Bromo, meta to Fluoro and Sulfonyl): This position is also sterically hindered and deactivated.

Given the strong deactivating nature of the methylsulfonyl group, forcing an electrophilic aromatic substitution reaction would likely require harsh conditions. The most probable, albeit slow, reaction would be directed by the powerful meta-directing sulfonyl group to the positions meta to it. However, these positions are already occupied. Therefore, any further substitution would be highly disfavored and would likely result in a mixture of products with low yields, with the least sterically hindered and least electronically deactivated position being marginally favored.

| Substituent | Effect on Reactivity | Directing Effect |

| -SO₂CH₃ | Strongly Deactivating | Meta |

| -F | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -CH₃ (of toluene) | Weakly Activating | Ortho, Para |

Functional Group Interconversions and Derivatization Strategies

The functional groups present on this compound offer several avenues for derivatization.

Reactions of the Bromine Atom: The aryl bromide can participate in a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst would replace the bromine with an aryl, heteroaryl, or vinyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene would introduce a vinyl group at the position of the bromine.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would lead to the formation of an aniline derivative.

Cyanation: Reaction with a cyanide source, often with a palladium or copper catalyst, would introduce a nitrile group.

Reactions of the Fluorine Atom: The carbon-fluorine bond is generally strong and less reactive than the carbon-bromine bond in nucleophilic aromatic substitution. However, under specific conditions, such as with strong nucleophiles and in the presence of a suitable catalyst or with highly activated substrates, the fluorine atom could potentially be displaced.

Reactions of the Methylsulfonyl Group: The methylsulfonyl group is generally stable. However, it can undergo transformations. For instance, under strong reducing conditions, it could potentially be reduced. The acidic nature of the protons on the methyl group of the sulfone could also be exploited for certain base-mediated reactions.

Reactions of the Benzylic Methyl Group: As discussed in the radical reactions section, the methyl group can be a site for functionalization. Oxidation to a carboxylic acid or halogenation are common transformations.

| Functional Group | Reaction Type | Typical Reagents | Product Type |

| Bromo (-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Vinyl Substituted |

| Bromo (-Br) | Heck Coupling | Alkene, Pd catalyst, Base | Vinyl Substituted |

| Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine Substituted |

| Bromo (-Br) | Cyanation | NaCN or KCN, Pd or Cu catalyst | Nitrile Substituted |

| Methyl (-CH₃) | Benzylic Oxidation | KMnO₄ or other strong oxidants | Carboxylic Acid |

Applications of 4 Bromo 2 Fluoro 5 Methylsulfonyltoluene in Complex Molecule Synthesis

Total Synthesis of Natural Products Utilizing 4-Bromo-2-fluoro-5-methylsulfonyltoluene as a Key Intermediate

While specific examples of the total synthesis of natural products employing this compound are not yet prominent in the literature, its structural features suggest its utility as a key intermediate in the synthesis of various classes of bioactive natural products. The presence of a bromine atom allows for the introduction of complexity through cross-coupling reactions, while the fluoro and methylsulfonyl groups can direct reactivity and impart unique properties to the target molecule.

The synthesis of indole alkaloids, a large and structurally diverse family of natural products with significant biological activities, often relies on the use of functionalized aromatic precursors. Halogenated indoles, for instance, are common intermediates in the construction of complex indole alkaloid frameworks.

This compound could serve as a precursor to a functionalized indole ring system. For example, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce various substituents. The fluorine atom and the methylsulfonyl group can influence the regioselectivity of these reactions and can be retained in the final product to modulate its biological activity.

A hypothetical synthetic route towards a functionalized indole, a common core in many alkaloids, could involve the following steps:

Nitration: Introduction of a nitro group ortho to the methyl group.

Reduction: Conversion of the nitro group to an amine.

Indole Formation: Cyclization of the resulting aniline derivative, for instance, through a Fischer indole synthesis or a Larock indole synthesis, to form the indole ring.

The resulting highly substituted indole could then be further elaborated into a specific indole alkaloid. The presence of the fluoro and methylsulfonyl groups on the indole ring could offer advantages in terms of metabolic stability and binding affinity to biological targets.

The utility of this compound is not limited to indole alkaloids. Its potential as a building block extends to other classes of natural products where a functionalized aromatic ring is a key structural element. For example, in the synthesis of polyketides or non-ribosomal peptides containing aromatic moieties, this compound could be incorporated to introduce specific functionalities. The methylsulfonyl group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic aromatic substitution reactions, providing another avenue for derivatization.

Table 1: Potential Reactions for the Elaboration of this compound in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Formation of a biaryl linkage |

| Stille Coupling | Organostannane, Pd catalyst | Carbon-carbon bond formation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of a nitrogen substituent |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | Replacement of the fluorine atom |

| Metal-Halogen Exchange | Organolithium or Grignard reagent | Formation of an organometallic intermediate |

Synthesis of Advanced Pharmaceutical Intermediates and Precursors

The structural motifs present in this compound are frequently found in pharmaceutically active compounds. Fluorine-containing molecules, in particular, have gained significant attention in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability. The methylsulfonyl group is also a common feature in many drugs, where it can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule. researchgate.net

This trifunctionalized toluene (B28343) derivative can be envisioned as a versatile starting material for the synthesis of libraries of compounds for drug discovery. The bromine atom provides a handle for diversification through various cross-coupling reactions, allowing for the rapid generation of analogues with different substituents. The fluoro and methylsulfonyl groups can be retained in the final drug candidate to impart favorable pharmacological properties.

For instance, this compound could be a key intermediate in the synthesis of kinase inhibitors, a class of drugs widely used in cancer therapy. Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the kinase. The unique substitution pattern of this compound could allow for the synthesis of novel inhibitors with improved selectivity and potency.

Development of Novel Synthetic Methodologies Enabled by the Unique Reactivity of this compound

The interplay of the different functional groups in this compound can give rise to unique reactivity that can be exploited for the development of novel synthetic methodologies. The steric and electronic effects of the substituents can influence the regioselectivity and stereoselectivity of reactions, leading to the formation of products that would be difficult to obtain through other routes.

For example, the ortho-relationship between the fluorine and bromine atoms could be exploited in directed ortho-metalation reactions. The fluorine atom could direct a strong base to deprotonate the adjacent carbon atom, leading to the formation of a lithiated species that can then be trapped with various electrophiles. This would allow for the regioselective introduction of a wide range of functional groups at the C3 position of the toluene ring.

Furthermore, the methylsulfonyl group can act as a leaving group in certain reactions, providing a pathway for further functionalization of the aromatic ring. rsc.org The combination of these reactive sites in a single molecule makes this compound a promising platform for the discovery of new synthetic transformations.

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2-fluorotoluene (B1265965) | 51436-99-8 | C₇H₆BrF | 189.02 |

| 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene | 928648-93-9 | C₇H₆BrFO₂S | 253.09 |

| 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride | 874804-14-5 | C₇H₅BrClFO₂S | 287.53 |

Computational and Theoretical Studies of 4 Bromo 2 Fluoro 5 Methylsulfonyltoluene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Bromo-2-fluoro-5-methylsulfonyltoluene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity.

By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energy levels calculated. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution on the molecular surface. This map is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the electron-withdrawing nature of the bromo, fluoro, and methylsulfonyl groups, combined with the electron-donating methyl group, creates a complex electronic landscape. The electrostatic potential map would likely show regions of negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating their nucleophilic character. Conversely, positive potential regions might be found on the hydrogen atoms and near the carbon atom attached to the bromine.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values presented in this table are hypothetical and representative of what might be expected from DFT calculations for a molecule with this structure.

Reaction Pathway Elucidation and Transition State Analysis of this compound Transformations

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transition states. For this compound, this could involve studying its behavior in substitution reactions, where one of the functional groups is replaced.

By modeling the reaction coordinates, computational chemists can identify the minimum energy path from reactants to products. Along this path, the transition state, which represents the highest energy barrier, can be located and its geometry optimized. The energy of this transition state is crucial for determining the reaction's activation energy and, consequently, its rate.

For instance, a nucleophilic aromatic substitution reaction on this compound could be investigated. DFT calculations could be used to compare the activation energies for the displacement of the bromo versus the fluoro group, providing insights into the regioselectivity of such reactions. The calculations would likely reveal the structure of the Meisenheimer complex intermediate and the associated transition states.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C-S bond of the methylsulfonyl group and the C-C bond of the methyl group can lead to different conformers. MD simulations can help determine the relative populations of these conformers at a given temperature and identify the most stable conformations.

Furthermore, MD simulations are powerful tools for studying intermolecular interactions in the condensed phase. By simulating a system of multiple this compound molecules, one can observe how they interact with each other. Key interactions would likely include dipole-dipole interactions due to the molecule's polarity, as well as potential halogen bonding involving the bromine atom and hydrogen bonding with the sulfonyl oxygens in the presence of suitable donors. These simulations can provide insights into the molecule's physical properties, such as its melting and boiling points, and its solvation characteristics.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, these methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. These calculations can also help in assigning the observed bands to specific vibrational modes of the molecule, such as the characteristic stretches of the S=O bonds in the sulfonyl group and the C-Br and C-F bonds.

Similarly, NMR chemical shifts can be calculated with a good degree of accuracy. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound can be predicted. These predictions can aid in the structural elucidation of the compound and the assignment of experimental spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Vis absorption spectrum. This can provide information about the molecule's chromophores and its behavior upon exposure to light.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Predicted Value |

| IR | S=O symmetric stretch | ~1150 cm⁻¹ |

| IR | S=O asymmetric stretch | ~1350 cm⁻¹ |

| ¹³C NMR | C-Br | ~115 ppm |

| ¹³C NMR | C-F | ~160 ppm (with J-coupling) |

| ¹H NMR | Aromatic Protons | 7.5 - 8.0 ppm |

| ¹⁹F NMR | C-F | -110 to -120 ppm |

| UV-Vis | λ_max | ~280 nm |

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual values would be obtained from specific quantum chemical calculations.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 Bromo 2 Fluoro 5 Methylsulfonyltoluene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1D, 2D NMR, including ¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Bromo-2-fluoro-5-methylsulfonyltoluene. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the toluene (B28343) and methylsulfonyl groups. The aromatic region would display two signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit splitting patterns influenced by both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methyl protons of the toluene group would appear as a singlet, as would the methyl protons of the methylsulfonyl group, though at different chemical shifts due to their distinct electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, fluoro, methyl, and methylsulfonyl groups). The carbon of the methyl group on the toluene ring and the carbon of the methylsulfonyl group would also each produce a unique signal. The aromatic carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance would be observed for the fluorine atom in this compound. This signal would be split by the neighboring aromatic protons, providing further confirmation of the substitution pattern. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, making it a valuable probe of the molecular structure.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the methyl protons and the aromatic carbons, confirming the attachment of the methyl and methylsulfonyl groups to the benzene ring.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.5 - 8.0 | Doublet of doublets | ³JHH = ~8 Hz, ⁴JHF = ~2-4 Hz |

| ¹H (Aromatic) | 7.0 - 7.5 | Doublet of doublets | ³JHH = ~8 Hz, ³JHF = ~6-8 Hz |

| ¹H (CH₃-Toluene) | ~2.4 | Singlet | - |

| ¹H (CH₃-Sulfonyl) | ~3.1 | Singlet | - |

| ¹³C (C-Br) | 115 - 125 | Doublet (due to JCF) | |

| ¹³C (C-F) | 155 - 165 | Doublet | ¹JCF = ~240-260 Hz |

| ¹³C (C-CH₃) | 135 - 145 | Singlet | |

| ¹³C (C-SO₂CH₃) | 130 - 140 | Doublet (due to JCF) | |

| ¹³C (Aromatic CH) | 120 - 135 | Doublet (due to JCF) | |

| ¹³C (Aromatic CH) | 110 - 125 | Doublet (due to JCF) | |

| ¹³C (CH₃-Toluene) | ~20 | Singlet | |

| ¹³C (CH₃-Sulfonyl) | ~45 | Singlet | |

| ¹⁹F | -110 to -120 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) would be utilized.

Precise Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation of the protonated or deprotonated molecule. The fragmentation patterns of aromatic sulfones often involve the cleavage of the C-S and S-O bonds. nih.gov For this compound, characteristic fragmentation pathways would likely include the loss of the methylsulfonyl group (•SO₂CH₃) or the methyl radical (•CH₃) from the sulfonyl moiety. Subsequent fragmentation of the aromatic ring could involve the loss of bromine or fluorine atoms. The study of fragmentation pathways of related protonated 2-methoxypyrimidine (B189612) derivatives has shown competitive pathways influenced by specific functional groups. nih.gov

Interactive Data Table: Expected HRMS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | Loss of methyl radical from sulfonyl group |

| [M+H]⁺ | [M+H - SO₂CH₃]⁺ | 79 | Loss of methylsulfonyl radical |

| [M+H]⁺ | [M+H - Br]⁺ | 79/81 | Loss of bromine radical |

| [M+H]⁺ | [M+H - F]⁺ | 19 | Loss of fluorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The sulfonyl group would show strong asymmetric and symmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibration would appear as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Br stretching vibration would be found in the lower frequency region, typically below 600 cm⁻¹. The substitution pattern on the benzene ring would also give rise to characteristic out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be prominent in the Raman spectrum. The symmetric stretching of the sulfonyl group is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| CH₃ | Stretching | 2980-2850 | 2980-2850 |

| SO₂ | Asymmetric Stretching | 1350-1300 (Strong) | Weak |

| SO₂ | Symmetric Stretching | 1160-1120 (Strong) | Strong |

| C-F | Stretching | 1250-1000 (Strong) | Weak |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| C-Br | Stretching | < 600 | < 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the methylsulfonyl group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as C-H···O, C-H···F, and halogen bonding (C-Br···O or C-Br···F), which govern the solid-state assembly. The crystal structures of related N-(arylsulfonyl)arylamides and other halogen-substituted aromatic compounds have shown the importance of such interactions in directing the crystal packing. nih.govnih.govmdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, SFC)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be a primary method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound should also be amenable to analysis by GC-MS. This technique combines the high separation efficiency of gas chromatography with the identification power of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of trace impurities. The analysis of aromatic sulfur compounds in various matrices has been successfully performed using GC with sulfur-specific detectors or high-resolution MS. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and can be a valuable tool for the analysis of derivatives of this compound. shimadzu.comselvita.com It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. SFC is particularly well-suited for the separation of chiral compounds, which could be relevant for certain derivatives. researchgate.net

Interactive Data Table: Chromatographic Methodologies

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC | C18 | Water/Acetonitrile or Methanol | UV-Vis | Purity assessment, quantification |

| GC-MS | DB-5 or similar | Helium | Mass Spectrometry | Impurity profiling, mixture analysis |

| SFC | Chiral or achiral | Supercritical CO₂ with modifier | UV-Vis, MS | Isomer separation, chiral analysis of derivatives |

Future Prospects and Emerging Research Frontiers for 4 Bromo 2 Fluoro 5 Methylsulfonyltoluene

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through waste prevention, atom economy, and the use of safer chemicals. For the synthesis of 4-Bromo-2-fluoro-5-methylsulfonyltoluene, these principles can be applied to develop more environmentally benign manufacturing routes.

Current synthetic approaches may rely on traditional methods that generate significant waste. Green chemistry offers alternative strategies, such as the use of less hazardous solvents like water, ionic liquids, or supercritical fluids. chemistryjournals.net The development of catalytic methods that minimize the use of stoichiometric reagents is another key aspect of green synthetic design. nih.gov

Key Research Thrusts:

Development of Greener Solvents: Research into the use of biodegradable or recyclable solvents for the synthesis of this compound can significantly reduce the environmental footprint.

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves exploring reactions with high atom economy, such as addition and cycloaddition reactions. nih.gov

Renewable Feedstocks: While challenging for highly functionalized aromatics, future research may explore the use of bio-based starting materials for the synthesis of key precursors.

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes that minimize by-product formation. |

| Atom Economy | Utilizing reactions that incorporate a high percentage of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |

| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the process to make it can be made safer. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids. chemistryjournals.net |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating bio-derived starting materials for key synthetic intermediates. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |

| Design for Degradation | Not directly applicable to the synthesis, but to the lifecycle of products derived from it. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous by-products. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |

Flow Chemistry Approaches to this compound Transformations

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis and transformation of complex molecules like this compound. This technology allows for enhanced control over reaction parameters, improved safety, and facile scalability.

The synthesis of sulfonyl chlorides, a related functional group, has been successfully demonstrated in continuous flow, highlighting the potential for improved safety and efficiency. rsc.org For a molecule with multiple reactive sites, the precise control offered by flow chemistry can lead to higher selectivity and yields. The application of flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. google.com

Potential Applications and Research Directions:

Improved Reaction Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over temperature, pressure, and reaction time. This can lead to cleaner reactions with fewer side products.

Enhanced Safety: By minimizing the volume of hazardous materials at any given time, flow chemistry significantly improves the safety profile of reactions.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient | Highly efficient |

| Mass Transfer | Can be limited | Enhanced |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Process Control | Less precise | Highly precise |

| Reproducibility | Can be variable | High |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For this compound, with its array of functional groups, advanced catalytic methods can unlock new avenues for its derivatization.

C-H functionalization is a powerful strategy for the direct conversion of carbon-hydrogen bonds into new functional groups, and research in this area is continually expanding. umich.edu The development of catalysts for the selective functionalization of specific C-H bonds on the aromatic ring of this compound could provide direct routes to novel derivatives. The synthesis of sulfones via selective C-H functionalization represents a powerful alternative to classical methods. researchgate.net

Emerging Catalytic Strategies:

Photoredox Catalysis: This approach uses light to initiate chemical reactions, often under mild conditions. It could be employed for various transformations on the this compound scaffold.

Transition Metal Catalysis: The development of new transition metal catalysts with tailored ligands can enable highly selective cross-coupling reactions at the bromine-substituted position or potentially direct C-H activation.

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and operate under environmentally benign conditions, although their application to highly functionalized, non-natural substrates remains a research challenge.

| Catalytic Approach | Potential Transformation on this compound |

| Palladium-catalyzed Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig reactions at the C-Br bond. |

| C-H Activation Catalysis | Direct introduction of new functional groups at specific C-H positions on the aromatic ring. umich.eduresearchgate.net |

| Photocatalysis | Radical-mediated transformations or light-driven cross-coupling reactions. |

| Organocatalysis | Metal-free catalytic transformations of functional groups. |

Integration with Artificial Intelligence and Machine Learning for Retrosynthetic Planning and Reaction Discovery

Future Impact of AI and ML:

Retrosynthetic Planning: AI algorithms can propose novel and efficient synthetic routes to this compound, potentially uncovering more sustainable or cost-effective pathways.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize waste. acs.orgmdpi.com

Discovery of New Reactions: AI can assist in the discovery of new transformations that could be applied to functionalize the this compound core in unprecedented ways.

| AI/ML Application | Relevance to this compound |

| Retrosynthesis Software | Proposing multiple synthetic pathways for evaluation. arxiv.orgjelsciences.comresearchgate.net |

| Reaction Outcome Prediction | Predicting the yield and side products of potential reactions. |

| Reaction Condition Optimization | Fine-tuning parameters for key synthetic steps to improve efficiency. beilstein-journals.orgnih.govchemrxiv.orgacs.orgmdpi.com |

| Automated Synthesis Platforms | Integrating AI-planned routes with robotic systems for automated production. |

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-fluoro-5-methylsulfonyltoluene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the toluene backbone. For bromo-fluoro-toluene derivatives, halogenation (e.g., electrophilic substitution) and sulfonation are critical steps. For example:

- Step 1 : Methylsulfonyl introduction via sulfonation of toluene derivatives using methylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ catalysis).

- Step 2 : Bromination and fluorination require regioselective control. Bromine can be introduced via NBS (N-bromosuccinimide) in CCl₄, while fluorine may be added using HF-pyridine or Selectfluor reagents .

- Optimization : Use Design of Experiments (DOE) to balance temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry. Monitor intermediates via TLC/HPLC to avoid over-halogenation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromo/fluoro groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₇BrFSO₂, expected MW: 265.11 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the methylsulfonyl group .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki or Buchwald-Hartwig couplings may arise from competing side reactions (e.g., debromination or sulfonyl group interference).

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos to balance steric hindrance from the methylsulfonyl group.

- Additives : Use silver oxide (Ag₂O) to suppress protodehalogenation .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediate species causing yield variations.

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., ligand electronic effects) using software like JMP or Minitab .

Q. How does the methylsulfonyl group influence the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances thermal stability but increases susceptibility to nucleophilic attack.

- Stability Assays :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (expected >200°C due to sulfonyl stabilization).

- pH Profiling : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 72 hours) with LC-MS to identify hydrolysis byproducts .

- Mitigation : Store under inert atmospheres (N₂/Ar) and avoid protic solvents for long-term stability.

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Use Density Functional Theory (DFT) to model transition states and electron density maps:

- Software : Gaussian or ORCA for optimizing geometry and calculating Fukui indices to predict electrophilic/nucleophilic sites.

- Solvent Effects : Include implicit solvent models (e.g., SMD for DCM) to refine activation energy barriers .

- Validation : Compare computational results with experimental Hammett substituent constants for bromo/fluoro groups.

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Apparent contradictions often stem from impurities or measurement techniques.

- Reproducibility Protocol :

- Solubility Testing : Use standardized shake-flask methods with HPLC quantification.

- Temperature Control : Ensure consistent testing at 25°C ± 0.5°C.

- Reference Standards : Compare with structurally similar compounds (e.g., 4-Bromo-2-fluorotoluene, solubility ~1.5 g/mL in DCM ).

- Root Cause : Hydroscopic impurities may artificially inflate polar solvent solubility. Pre-dry samples with molecular sieves.

Application-Oriented Research

Q. What role does this compound play in designing fluorinated polymers for electronic materials?

- Methodological Answer : The bromo/fluoro groups enable post-polymerization modifications (e.g., click chemistry), while the sulfonyl group enhances dielectric properties.

- Polymer Synthesis : Incorporate via Sonogashira coupling with diethynyl monomers.

- Device Integration : Test thin-film conductivity using four-point probe measurements and compare with non-sulfonated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.